

# Application Notes and Protocols for Oral Administration of TAS3681 in Preclinical Models

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## Compound of Interest

Compound Name: TAS3681

Cat. No.: B1150176

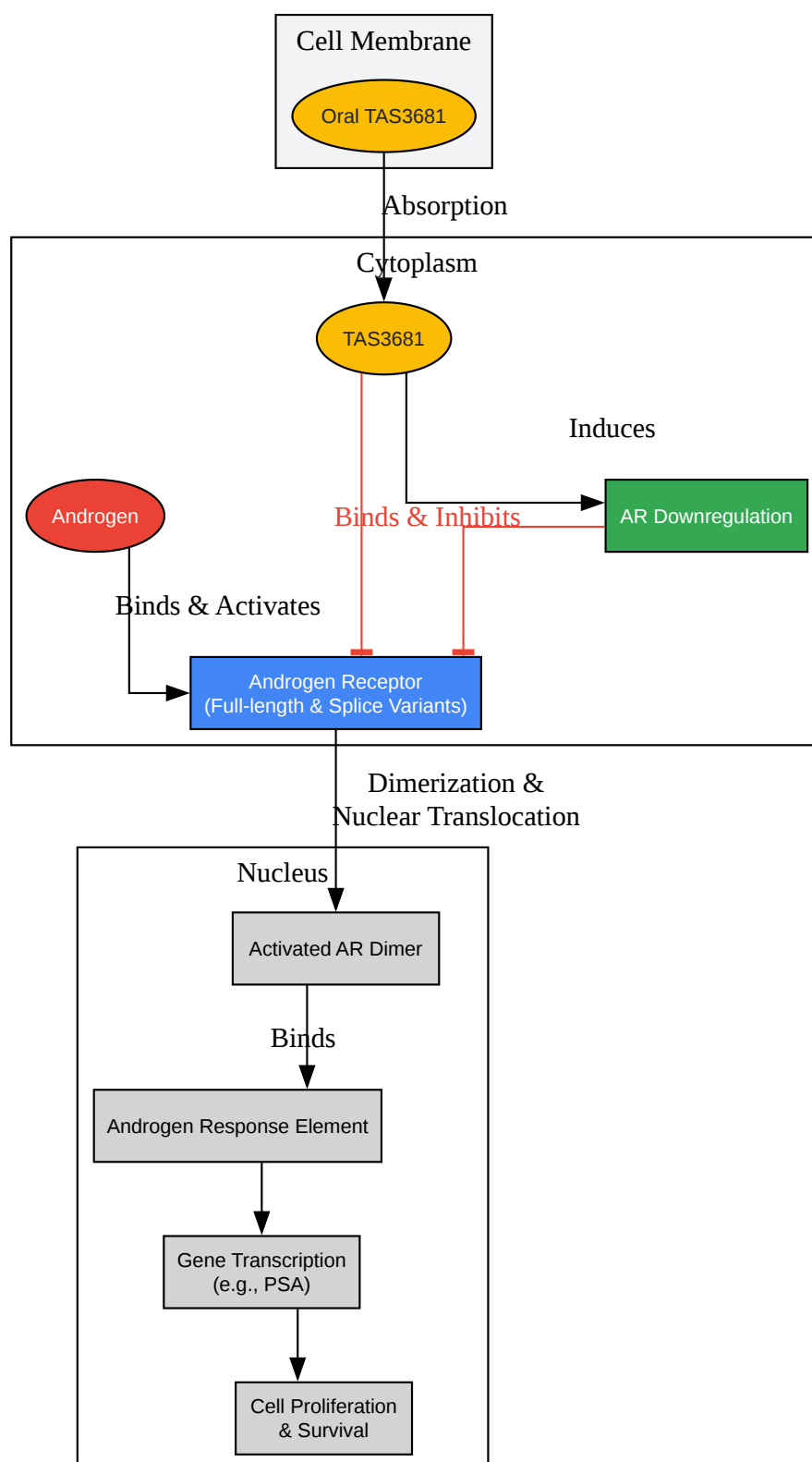
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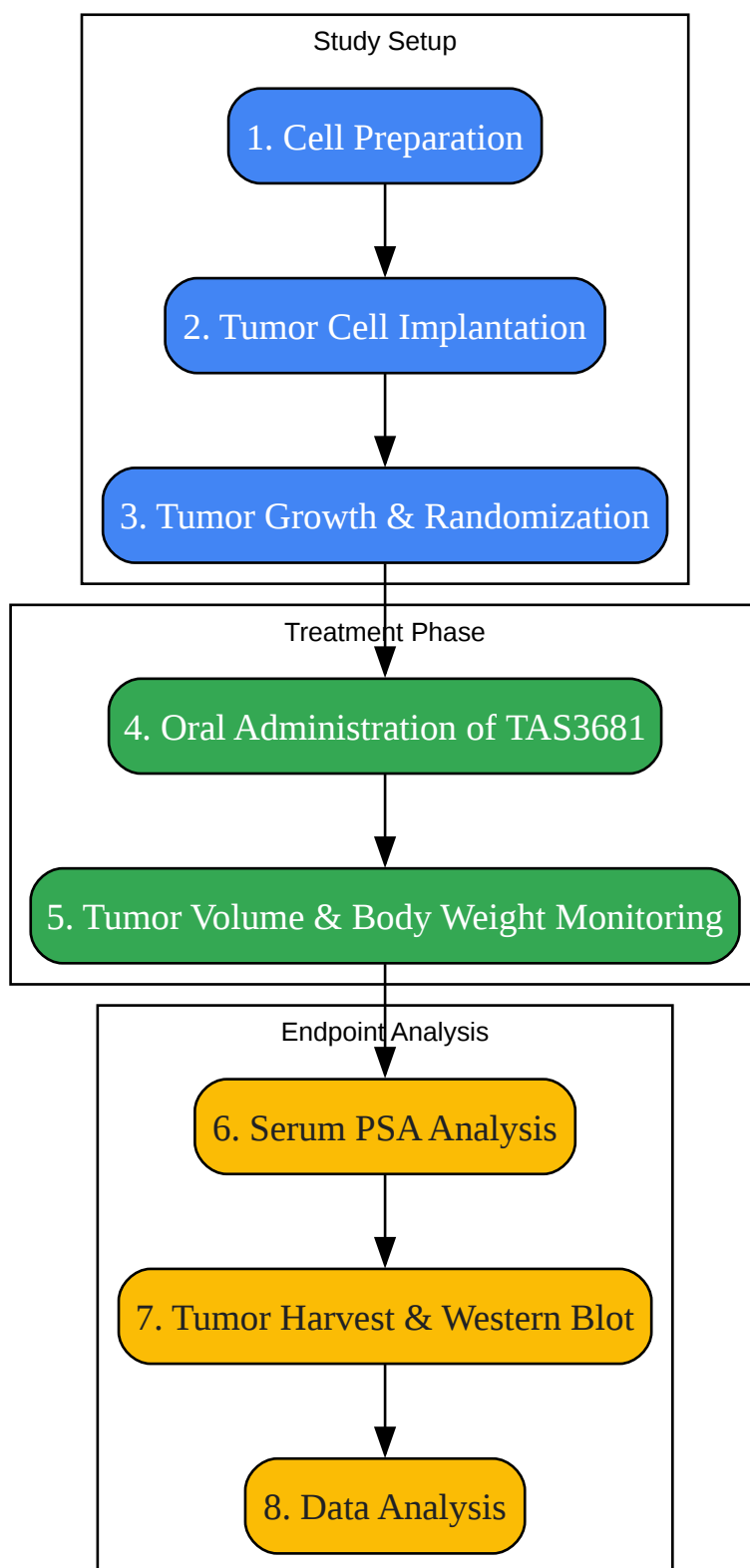
## Introduction

**TAS3681** is an orally bioavailable, second-generation non-steroidal androgen receptor (AR) antagonist.<sup>[1][2]</sup> It functions as a pure AR antagonist and uniquely promotes the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as AR-V7.<sup>[1][3][4][5]</sup> This dual mechanism of action allows **TAS3681** to overcome resistance mechanisms observed with other AR-targeted therapies, which are often driven by AR overexpression, mutations, or the emergence of constitutively active AR-Vs.<sup>[1][4][5]</sup> Preclinical studies have demonstrated its potent anti-tumor activity in various prostate cancer models, including those resistant to enzalutamide.<sup>[4][5]</sup> These application notes provide detailed protocols for the oral administration of **TAS3681** in preclinical xenograft models to evaluate its efficacy and mechanism of action.

## Mechanism of Action: TAS3681 Signaling Pathway

**TAS3681** exerts its anti-tumor effects through a dual mechanism targeting the androgen receptor signaling axis. Firstly, it acts as a pure antagonist, directly binding to the androgen receptor and preventing its activation by androgens. Secondly, it induces the downregulation of both full-length and splice variant forms of the androgen receptor, thereby disrupting downstream signaling pathways that promote tumor cell proliferation and survival.





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